molecular formula C16H13NO2 B1622245 Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate CAS No. 7498-85-3

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate

Cat. No.: B1622245
CAS No.: 7498-85-3
M. Wt: 251.28 g/mol
InChI Key: LKIMUVKEQPRZFV-UVTDQMKNSA-N
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Description

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate is an organic compound with the molecular formula C16H13NO2. It is a white to yellow solid and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a naphthalene ring, a cyano group, and an acrylate ester, making it a versatile building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 1-naphthaldehyde in the presence of a base such as piperidine or sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-Cyano-3-(1-naphthalenyl)acrylate involves its interaction with various molecular targets. The cyano group and the ester functionality allow it to participate in a range of chemical reactions, making it a versatile intermediate. The naphthalene ring can engage in π-π interactions, enhancing its binding affinity to certain biological targets .

Comparison with Similar Compounds

    Ethyl cyanoacrylate: A simpler ester of cyanoacrylic acid, commonly used in adhesives.

    Methyl 2-cyano-3-(1-naphthalenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Cyano-3-(1-naphthalenyl)acrylic acid: The carboxylic acid analog of this compound.

Uniqueness: this compound is unique due to its combination of a naphthalene ring, a cyano group, and an acrylate ester. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications .

Biological Activity

Ethyl 2-cyano-3-(1-naphthalenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound has the molecular formula C16H13NO2C_{16}H_{13}NO_2 and is characterized by a cyano group attached to an acrylate moiety. The presence of the naphthalene ring contributes to its unique chemical behavior and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated its efficacy against various cancer cell lines. For example, a study involving the sodium salt of a related compound showed significant anti-cancer activity against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced cell volume and count, as well as enhanced apoptotic activity through increased expression of caspase-3 and decreased osteopontin levels .

Antioxidant Effects

The compound has also exhibited antioxidant properties, which are crucial for combating oxidative stress associated with cancer progression. The antioxidant activity was evaluated alongside its anticancer effects, indicating a dual mechanism that may enhance its therapeutic potential .

Enzyme Inhibition

This compound has been investigated for its role in enzyme inhibition. It may act as a competitive inhibitor, binding to the active sites of specific enzymes and preventing substrate interaction. This characteristic is particularly valuable in drug design aimed at targeting enzyme-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : By mimicking substrates or binding directly to enzyme active sites, it can inhibit enzymatic reactions.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating pathways involved in cell survival and death, notably through the activation of caspase cascades .
  • Antioxidative Mechanisms : Its ability to scavenge free radicals contributes to cellular protection against oxidative damage.

Case Studies and Research Findings

StudyFocusFindings
In Vivo Study on EAC Cells Anticancer ActivitySignificant reduction in EAC cell volume and count; increased caspase-3 expression indicating apoptosis .
Enzyme Interaction Studies Enzyme InhibitionDemonstrated potential as a competitive inhibitor for various enzymes; implications for drug design.
Antioxidant Evaluation Oxidative StressExhibited significant antioxidant activity, contributing to its anticancer effects .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-2-19-16(18)14(11-17)10-13-8-5-7-12-6-3-4-9-15(12)13/h3-10H,2H2,1H3/b14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIMUVKEQPRZFV-GXDHUFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7498-85-3
Record name ETHYL ALPHA-CYANO-1-NAPHTHALENEACRYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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